molecular formula C17H12BrN3O B5493254 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile

Cat. No. B5493254
M. Wt: 354.2 g/mol
InChI Key: RFHRVXNDACUGCG-XYOKQWHBSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile, also known as BMMA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is believed to exert its anticancer effects by inhibiting tubulin polymerization, which is essential for cell division. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile binds to the colchicine-binding site on tubulin, preventing microtubule formation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in noncancerous cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been shown to inhibit the growth of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development. However, its low solubility in water can pose challenges for in vivo experiments. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile.

Future Directions

Future research on 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile could focus on its potential as a fluorescent probe for bioimaging, as well as its applications in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile's antibacterial and antifungal effects, as well as its potential for drug development in other disease areas.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile can be synthesized using a one-pot reaction of 2-aminobenzimidazole, 3-bromo-4-methoxybenzaldehyde, and malononitrile in the presence of piperidine as a catalyst. The reaction yields a yellow solid that can be purified through recrystallization.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been extensively studied for its potential applications in cancer therapy, as it has been shown to inhibit the proliferation of various cancer cell lines. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been investigated for its antibacterial and antifungal properties, as well as its potential as a fluorescent probe for bioimaging.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O/c1-22-16-7-6-11(9-13(16)18)8-12(10-19)17-20-14-4-2-3-5-15(14)21-17/h2-9H,1H3,(H,20,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHRVXNDACUGCG-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile

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